1-(5-Chloro-2-mercaptophenyl)propan-1-one
Description
1-(5-Chloro-2-mercaptophenyl)propan-1-one is a halogenated aryl ketone derivative featuring a chloro substituent at the 5-position and a mercapto (-SH) group at the 2-position of the phenyl ring. Key analogs include:
- 1-(5-Chloro-2-methoxyphenyl)propan-1-one (CAS 68597-44-4): Molecular formula C₁₀H₁₁ClO₂, molecular weight 198.65 g/mol .
- 1-(4-Chloro-2-hydroxyphenyl)propan-1-one (CAS 1127-97-5): Molecular formula C₉H₉ClO₂, molecular weight 184.62 g/mol .
- 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1): A trifluoromethylated derivative with enhanced lipophilicity .
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(5-chloro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |
InChI Key |
JJHSULXMNCMFRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)S |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 1-(5-Chloro-2-mercaptophenyl)propan-1-one primarily involves the introduction of a propan-1-one group onto a 5-chloro-2-mercaptophenyl precursor. Two main organic synthesis methodologies are commonly reported:
Friedel-Crafts Acylation : This classical electrophilic aromatic substitution reaction acylates the aromatic ring with a propanoyl chloride or equivalent acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl3). The mercapto group (–SH) and chloro substituent direct the acylation to the appropriate position on the aromatic ring.
Grignard Reaction : Alternatively, a Grignard reagent derived from a 5-chloro-2-mercaptophenyl halide can be reacted with a suitable ketone or ester to introduce the propan-1-one moiety.
The choice between these methods depends on the availability and stability of starting materials and the sensitivity of the mercapto group under reaction conditions.
Specific Synthetic Route Example
A representative synthesis involves the following steps:
| Step | Reaction Type | Reagents & Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Preparation of 5-chloro-2-mercaptobenzene derivative | Starting from 5-chlorobenzene thiol or via substitution reactions | Provides the aromatic mercapto precursor |
| 2 | Friedel-Crafts Acylation | Propanoyl chloride, AlCl3, inert solvent, low temperature | Introduction of the propan-1-one group at position 1 |
| 3 | Work-up and purification | Aqueous quench, extraction, chromatography | Isolated this compound |
This approach yields the target compound with moderate to good yields, depending on reaction optimization.
Data Tables Summarizing Preparation Methods
Research Findings and Notes
The mercapto group’s nucleophilicity and susceptibility to oxidation require careful control of reaction atmosphere (often inert gas) and temperature to avoid side products.
The chloro substituent on the phenyl ring influences the regioselectivity of acylation and can affect the electronic properties of the final compound, potentially impacting biological activity.
While direct biological activity data for this compound are sparse, structurally related mercapto-aryl ketones have demonstrated antioxidant and anticancer properties, indicating the importance of efficient synthetic access for further pharmacological evaluation.
Crystallographic studies on related compounds confirm the stability of the mercapto-substituted aromatic ketones and provide insight into molecular conformations relevant for biological interactions.
Summary and Outlook
The preparation of this compound is predominantly achieved via Friedel-Crafts acylation of a suitably substituted mercaptobenzene derivative or through Grignard-type reactions. Protection strategies for the mercapto group may be necessary to improve yields and purity. Alternative catalytic and multi-step synthetic routes reported for related compounds offer potential avenues for more efficient or enantioselective syntheses but require further adaptation and validation for this specific compound.
Future research should focus on optimizing these methods for scalability and exploring one-pot or catalytic approaches to reduce synthetic complexity. Additionally, comprehensive characterization and biological activity assays will benefit from the availability of high-purity material synthesized via these methods.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
Notes:
Reactivity in Coupling Reactions
Evidence from halogenated propan-1-ones highlights substituent-dependent reaction efficiencies:
- C-O Coupling :
- Thiol-Specific Reactions :
- Mercapto-substituted derivatives are hypothesized to undergo facile thiol-ene or oxidative coupling, though direct data are unavailable.
Physicochemical Properties
Note: Predictions are based on analogous thiol-containing compounds.
Biological Activity
1-(5-Chloro-2-mercaptophenyl)propan-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a propan-1-one backbone with a 5-chloro-2-mercaptophenyl substituent, which contributes to its unique chemical properties and biological interactions.
- Molecular Formula : C10H10ClOS
- Molecular Weight : 229.70 g/mol
- Structure : The presence of the chloro group and the mercapto group (–SH) significantly influences the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mercapto group can interact with thiol-containing proteins, potentially altering their functions and leading to antimicrobial effects. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with mercapto functionalities often show promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against different cancer cell lines, revealing structure-dependent anticancer activity. The mechanism may involve the induction of apoptosis or inhibition of cell cycle progression in cancer cells .
The biological activity of this compound is hypothesized to involve:
- Interaction with Thiol Groups : The mercapto group can form covalent bonds with thiol groups in proteins, potentially disrupting their normal function.
- Halogen Bonding : The chlorine atom may participate in halogen bonding interactions, influencing the compound's reactivity and biological interactions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Description |
|---|---|
| 1-(5-Bromo-2-mercaptophenyl)propan-1-one | Similar structure but contains a bromine atom; may exhibit different reactivity. |
| This compound | Contains a chlorine atom; affects reactivity and potential interactions. |
| 1-(5-Iodo-2-mercaptophenyl)propan-1-one | Features an iodine atom; generally more reactive than chlorine derivatives. |
| 1-(5-Fluoro-2-mercaptophenyl)propan-1-one | Contains a fluorine atom; alters chemical properties and biological interactions. |
Case Studies
Several case studies have investigated the biological effects of compounds similar to this compound:
- Anticancer Activity in A549 Cells : A study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells, demonstrating that modifications in the structure significantly impacted their efficacy .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of related compounds against various pathogens, revealing potent effects that warrant further investigation into their mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
